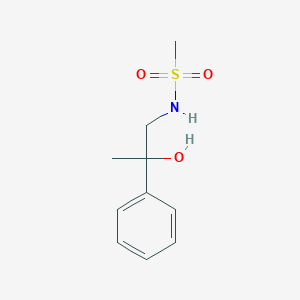

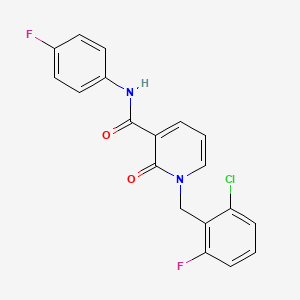

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Sulfonamides, including likely “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide”, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon . Specific chemical reactions involving “this compound” are not detailed in the sources I found.Applications De Recherche Scientifique

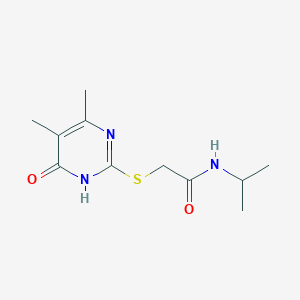

Microbial Reduction for Chiral Intermediates N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been studied for microbial reduction to create chiral intermediates. This process is essential in synthesizing beta-receptor antagonists like d-sotalol. Notably, certain microbial strains have shown effectiveness in catalyzing this reduction with high optical purity and yield (Patel et al., 1993).

Colorimetric Assay of Lipid Peroxidation this compound is structurally similar to compounds that react with malondialdehyde and 4-hydroxyalkenals under specific conditions to form stable chromophores. This reaction is used in developing colorimetric assays for lipid peroxidation, helping in detecting and measuring certain lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

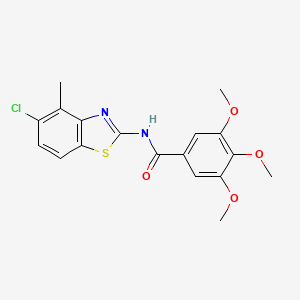

Class III Antiarrhythmic Activity Compounds related to this compound have been synthesized and found to possess Class III antiarrhythmic activity. These compounds, including ibutilide fumarate, have been effective in in vitro cardiac electrophysiology studies and in vivo canine heart models, demonstrating their potential as antiarrhythmic agents (Hester et al., 1991).

Catalyst in Asymmetric Dihydroxylations Methanesulfonamide, closely related to this compound, has been used as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. This role is crucial in the chemical synthesis process, particularly in enhancing reaction times and yields for specific compounds (Junttila & Hormi, 2009).

Synthesis Characterization in Organic Chemistry N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound structurally akin to this compound, has been synthesized and characterized, contributing to the field of organic chemistry and aiding in the understanding of similar compounds (Durgadas et al., 2012).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLAZCJSOSFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

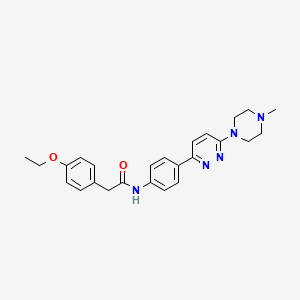

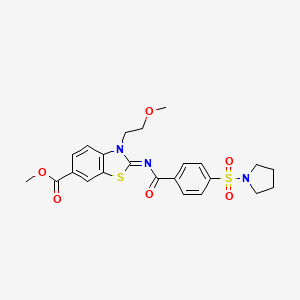

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

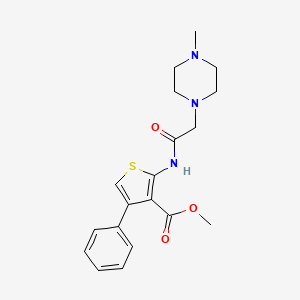

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)